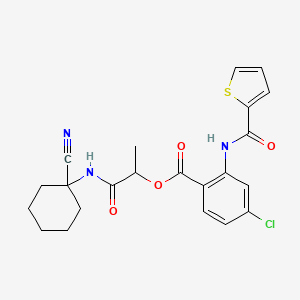
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
- Formation of the cyanocyclohexylamine intermediate through the reaction of cyclohexylamine with cyanogen bromide.
- Coupling of the cyanocyclohexylamine intermediate with a suitable acylating agent to form the amide linkage.
- Introduction of the 4-chloro-2-(thiophene-2-carboxamido)benzoate moiety through a condensation reaction with the appropriate benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate: shares structural similarities with other compounds that contain cyanocyclohexyl, amide, and benzoate moieties.
Similar compounds: may include derivatives with different substituents on the benzoate or thiophene rings, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H22ClN3O4S |
|---|---|
Poids moléculaire |
459.9 g/mol |
Nom IUPAC |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-chloro-2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-14(19(27)26-22(13-24)9-3-2-4-10-22)30-21(29)16-8-7-15(23)12-17(16)25-20(28)18-6-5-11-31-18/h5-8,11-12,14H,2-4,9-10H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
NJJHASAITSVELW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
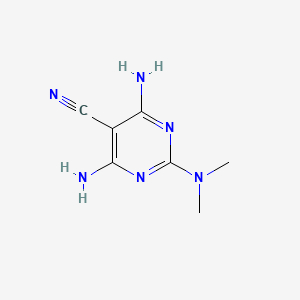
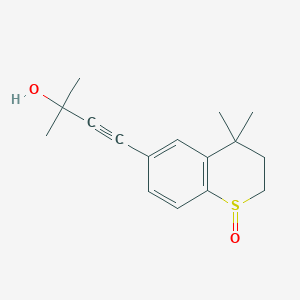

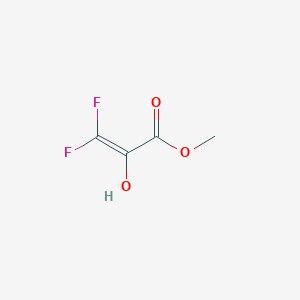
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
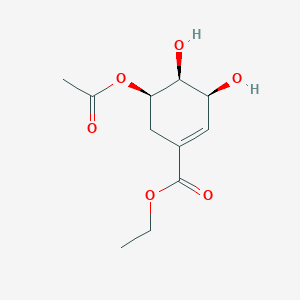
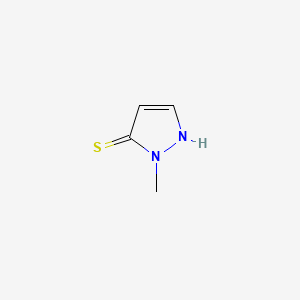
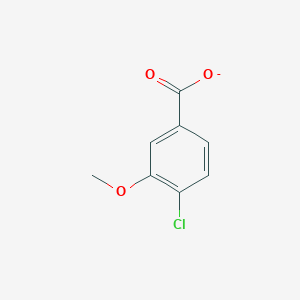
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
